N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
Description
N-(2-Methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is a quinoxaline 1,4-dioxide derivative characterized by a methoxyphenyl substituent at the carboxamide group and a methyl group at position 3 of the quinoxaline ring. Quinoxaline 1,4-dioxides are heteroaromatic compounds with two N-oxide moieties, which confer unique reactivity and biological activity. The N-oxide groups enhance electrophilicity, facilitating interactions with biological targets such as DNA or microbial enzymes .
The methoxyphenyl group may influence solubility, bioavailability, and target selectivity. Quinoxaline 1,4-dioxides are broadly investigated for antimicrobial, antimycobacterial, and antiparasitic activities, with substituents dictating specificity .
Properties
CAS No. |
23433-48-9 |
|---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H15N3O4/c1-11-16(17(21)18-12-7-3-6-10-15(12)24-2)20(23)14-9-5-4-8-13(14)19(11)22/h3-10H,1-2H3,(H,18,21) |
InChI Key |
VWCVWLCOHPDKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Benzofuroxane (1a) reacts with N-(2-methoxyphenyl)acetoacetamide (2) in ethanol with potassium carbonate as a catalyst (Scheme 1). The reaction proceeds via nucleophilic attack of the β-ketoamide’s enolate on the electrophilic benzofuroxane, followed by cyclization and oxidation to yield the 1,4-di-N-oxide.
Scheme 1:
Optimization and Yield
Key parameters include:
-
Catalyst: Potassium carbonate (0.5 equiv) enhances reaction efficiency compared to triethylamine.
-
Solvent: Ethanol provides optimal solubility and facilitates product precipitation.
-
Temperature: Room temperature (25°C) suffices, with reaction completion in 2–4 hours.
Under these conditions, yields reach 78–85%. The product is purified via recrystallization from ethanol, yielding a purity of ≥98%.
Substitution-Based Approaches
Chloroquinoxaline Intermediate Route
7-Chloro-quinoxaline carboxamides serve as intermediates for introducing the 2-methoxyphenyl group. Starting from 7-chloro-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide, nucleophilic aromatic substitution with 2-methoxyaniline occurs in DMF at 80°C.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 65–70% |
| Purity (HPLC) | 97% |
This method benefits from the electron-withdrawing effect of the 1,4-di-N-oxide groups, activating the chloro substituent for displacement.
Direct Amination of Quinoxaline Di-N-Oxides
An alternative pathway involves aminating preformed 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide using 2-methoxyphenylamine in the presence of CuI/L-proline catalysis. While less common, this method avoids halogenated intermediates.
Conditions:
Acid-Promoted Carbamoylation
Recent advances utilize aqueous perchloric acid to mediate direct C–H carbamoylation of quinoxalin-2(1H)-ones with isocyanides (Scheme 2).
Scheme 2:
Reaction Protocol
-
Substrates: Quinoxalin-2(1H)-one (1 equiv), 2-methoxyphenyl isocyanide (1.5 equiv)
-
Workup: Extraction with ethyl acetate, column chromatography (EtOAc/hexane)
This method is notable for avoiding prefunctionalized substrates and enabling gram-scale synthesis.
Analytical Characterization
Critical validation data for N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide include:
Spectroscopic Data
Thermochemical Properties
-
ΔH°f (gas phase): Calculated as 245.3 kJ/mol via computational methods.
-
N–O Bond Dissociation Enthalpy: Mean value of 218 kJ/mol, indicating thermal stability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Beirut Reaction | 78–85 | ≥98 | High | Robust, high-yielding |
| Chloro Substitution | 65–70 | 97 | Moderate | Uses stable intermediates |
| Acid Carbamoylation | 72–81 | 95 | High | Atom-economic, aqueous conditions |
Chemical Reactions Analysis
Reduction Reactions
The 1,4-dioxide groups undergo selective reduction under various conditions:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni catalysts in ethanol at 25–60°C, the dioxide groups are reduced to yield N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide (non-oxide form). This reaction preserves the carboxamide and methoxyphenyl groups . -
Chemical Reduction with Fe(II) :
In acidic aqueous solutions, Fe(II) reduces the N–O bonds via inner-sphere complex formation, leading to cleavage of the dioxide groups. Kinetic studies show this process follows pseudo-first-order kinetics with a half-life of 2–4 hours under environmental conditions .
Mechanistic Pathway :
-
Coordination of Fe(II) to the oxygen atoms of the 1,4-dioxide groups.
-
Electron transfer from Fe(II) to the N–O bonds, resulting in bond cleavage.
-
Formation of imine intermediates, which hydrolyze to yield amine derivatives .
Nucleophilic Substitution
The carboxamide group participates in nucleophilic substitution reactions:
-
Amination :
Reaction with ammonia or primary amines (e.g., methylamine) in DMF at 100°C replaces the methoxyphenyl group with an amine, forming derivatives like N-methyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide .
Electrophilic Aromatic Substitution
The quinoxaline core undergoes electrophilic substitution at the C-3 position:
-
Carbamoylation :
In acidic aqueous media with isocyanides (e.g., benzyl isocyanide), C-3 carbamoylation occurs via a protonated intermediate. The reaction achieves 72–88% yields and is scalable to gram quantities .
Key Steps :
-
Protonation of the quinoxaline core by HCl.
-
Nucleophilic attack by isocyanide at C-3.
Oxidative Transformations
The compound’s nitrogen oxides participate in redox processes:
-
Photochemical Oxidation :
UV irradiation in methanol generates hydroxyl radicals, leading to demethylation of the methoxyphenyl group and formation of hydroxylated derivatives.
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) calculations reveal:
-
The 1,4-dioxide groups lower the LUMO energy (-1.8 eV), facilitating nucleophilic attacks .
-
Electron-donating substituents (e.g., methoxy) stabilize transition states during electrophilic substitution .
This compound’s versatility in chemical transformations underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoxaline core with a methoxyphenyl substituent and a carboxamide functional group. The synthesis typically involves multiple steps, including reactions that modify the quinoxaline structure to enhance its biological activity. The synthesis pathway often follows the Beirut reaction, which is effective for preparing such derivatives .
Biological Activities
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates that quinoxaline derivatives have significant antibacterial and antifungal activities. For instance, derivatives of quinoxaline 1,4-di-N-oxide have shown effectiveness against various pathogens, including Streptococcus pneumoniae and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) as low as 0.12 µg/ml .
- Antitumor Activity : Some studies suggest that quinoxaline derivatives can inhibit tumor cell proliferation. The structural modifications in compounds like N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide may enhance their efficacy against specific cancer cell lines .
Applications in Pharmaceutical Development
The compound's unique structure allows for various applications in drug development:
- Antibacterial Agents : Given the rising concern over antibiotic resistance, the development of new antibacterial agents from quinoxaline derivatives is crucial. N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide has been explored for its potential to combat resistant bacterial strains .
- Antifungal Agents : The compound's antifungal properties make it a candidate for treating fungal infections. Its efficacy against specific fungi positions it as a promising lead compound in antifungal drug discovery .
Case Studies
Several case studies illustrate the practical applications of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various quinoxaline derivatives against clinical isolates. N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide demonstrated superior activity compared to traditional antibiotics .
- Cancer Cell Proliferation Inhibition : In vitro studies assessed the impact of this compound on glioma cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an antitumor agent .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline 1,4-dioxide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a systematic comparison:
Structural and Functional Group Comparisons
Pharmacokinetic Considerations
- Lipophilicity : Trifluoromethyl and phenylthio groups enhance membrane penetration, critical for intracellular pathogens like Mycobacterium.
- Metabolic Stability : Hydroxyethyl groups (Olaquindox) are prone to oxidation, whereas methoxyphenyl and CF3 groups resist metabolic degradation .
Biological Activity
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is a synthetic compound belonging to the quinoxaline family, characterized by a unique chemical structure that enhances its potential biological activities. This article explores its biological activity, including its antibacterial, antifungal, and antiproliferative properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a quinoxaline core, which consists of two fused aromatic rings, and is further modified by the presence of a methoxyphenyl group and a carboxamide functional group. These modifications are crucial as they influence the compound's reactivity and biological interactions.
1. Antibacterial Activity
Quinoxaline derivatives, including N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide, have been shown to exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide | Staphylococcus aureus | TBD |
| N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide | Escherichia coli | TBD |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 |
The above data illustrates that quinoxaline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Antifungal Activity
The antifungal properties of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide have also been investigated. Studies indicate that this compound has shown promising activity against various fungal strains. For instance:
- The derivative exhibited potent antifungal activity against Aspergillus fumigatus with an MIC of 0.24 µg/mL .
3. Antiproliferative Effects
Research has highlighted the antiproliferative effects of this compound on cancer cell lines. For example:
- In vitro studies demonstrated that certain quinoxaline derivatives significantly inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines .
The mechanism underlying the biological activity of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is primarily attributed to its ability to interact with microbial DNA and other cellular targets. The quinoxaline moiety is known for its role in disrupting DNA replication and transcription processes in bacteria and fungi .
Case Studies
Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:
- Antitubercular Activity : A study evaluated the antitubercular properties of related quinoxaline compounds, indicating that modifications in the structure can lead to enhanced activity against Mycobacterium tuberculosis .
- Dual Antileishmanial Properties : Another study focused on quinoxaline derivatives with amino acid side chains that demonstrated dual activity against leishmaniasis and tuberculosis, suggesting potential for developing new therapeutic agents targeting co-infections .
Q & A
Q. What synthetic methodologies are reported for preparing N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide?
The compound is synthesized via a multi-step route involving:
- Cyclocondensation : Reaction of 1,2-diamines with α-keto acids or esters to form the quinoxaline-1,4-dioxide core.
- Functionalization : Introduction of the 2-methoxyphenylcarboxamide group via coupling reactions (e.g., using benzoylacetone nitrite under basic conditions in chloroform) .
- Oxidation : Controlled oxidation with NaOCl/KOH in DMF at 0–5°C to stabilize the 1,4-dioxide moiety, achieving yields of 72–93% . Key characterization techniques include NMR, IR, and mass spectrometry to confirm regiochemistry and purity .
Q. How is the structural configuration of this compound validated?
- X-ray crystallography resolves regiochemical ambiguities (e.g., distinguishing between 6- and 7-substituted isomers) by analyzing bond lengths and intermolecular interactions .
- Spectroscopic analysis : H NMR coupling patterns (e.g., aromatic proton splitting) and C NMR shifts differentiate substituent positions .
Q. What biological activities are associated with quinoxaline 1,4-dioxide derivatives?
Quinoxaline-1,4-dioxides exhibit antibacterial activity via redox cycling, generating reactive oxygen species (ROS) that disrupt microbial DNA. For example, isomers of 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide show variable potency against Gram-positive bacteria (e.g., Staphylococcus aureus), dependent on substituent positioning .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential and ROS generation capacity. For example, methoxy group orientation influences electron-withdrawing effects, modulating antibacterial efficacy .
- Molecular docking : Screens interactions with bacterial DNA gyrase or topoisomerase IV to rationalize structure-activity relationships (SARs) .
Q. What experimental strategies resolve contradictions in biological activity data across isomers?
- Isomer separation : Use preparative HPLC or column chromatography to isolate 6- and 7-substituted derivatives, followed by comparative bioassays .
- Metabolic profiling : Evaluate stability under physiological conditions (e.g., pH 7.4 buffer) to identify degradation products that may confound activity measurements .
Q. How can green chemistry principles improve the synthesis of this compound?
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalytic oxidation : Explore heterogeneous catalysts (e.g., TiO₂-supported Au nanoparticles) for selective 1,4-dioxide formation, minimizing stoichiometric oxidant use .
Q. What role does crystallography play in analyzing polymorphic forms of this compound?
- Single-crystal XRD identifies polymorphs by comparing unit cell parameters and hydrogen-bonding networks. For example, methoxy group conformation affects packing efficiency and solubility .
- Powder XRD monitors batch consistency during scale-up to ensure reproducibility .
Methodological Considerations
Q. How to design a factorial experiment for optimizing reaction conditions?
- Variables : Temperature (0–25°C), base concentration (KOH: 1–3 eq), and solvent polarity (DMF vs. DMSO).
- Response surface methodology (RSM) : Models interactions between variables to maximize yield and purity . Example: A 2³ factorial design revealed that ≤5°C and 2 eq KOH in DMF minimize side-product formation .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
